2-Phenylquinoline-4-thiol
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Overview
Description
2-Phenylquinoline-4-thiol is a heterocyclic compound that features a quinoline ring system with a phenyl group at the 2-position and a thiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinoline-4-thiol typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with sulfur-containing reagents under acidic conditions . Another approach is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylquinoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinolines.
Scientific Research Applications
2-Phenylquinoline-4-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylquinoline-4-thiol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the phenyl and thiol groups.
2-Phenylquinoline: Similar to 2-Phenylquinoline-4-thiol but without the thiol group.
4-Thioquinoline: Contains a thiol group at the 4-position but lacks the phenyl group.
Uniqueness: this compound is unique due to the presence of both the phenyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
35379-05-6 |
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Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-phenyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C15H11NS/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) |
InChI Key |
JHLFTQAEQCHZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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